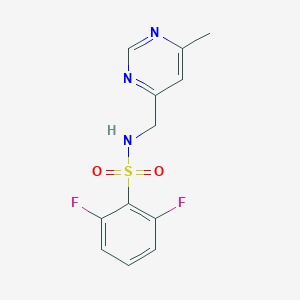

2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Description

2,6-Difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 6-positions and a (6-methylpyrimidin-4-yl)methyl group attached to the sulfonamide nitrogen.

The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrimidine moiety may facilitate hydrogen bonding interactions, influencing binding specificity . Structural elucidation of such compounds often employs crystallographic techniques, with programs like SHELX (e.g., SHELXL for refinement) being widely used for small-molecule analysis .

Properties

IUPAC Name |

2,6-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2S/c1-8-5-9(16-7-15-8)6-17-20(18,19)12-10(13)3-2-4-11(12)14/h2-5,7,17H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCHCIDWPKJWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNS(=O)(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2,6-difluorobenzamide with an appropriate pyrimidine derivative under acidic or basic conditions to form an intermediate.

Acylation: The intermediate is then subjected to acylation using suitable acylating agents to introduce the sulfonamide group.

Thioetherification: Finally, the compound undergoes thioetherification to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide structure.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2,6-difluoro compound exhibits moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility. The 2-methoxyethyl group in N-(2-methoxyethyl)-2,3,5,6-tetramethyl-benzenesulfonamide enhances solubility via polar interactions, despite its high logP (~2.8) .

Structural Motifs for Target Engagement: The pyrimidine ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in tetramethyl- or piperidine-substituted analogs. The carboxylic acid group in 2-oxidanyl-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid introduces pH-dependent ionization, useful for targeting charged binding pockets .

Steric and Electronic Considerations :

- Bulky substituents (e.g., tetramethylpiperidine) in 4-bromanyl-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide may hinder binding to flat enzyme active sites but improve selectivity for larger cavities .

Research Findings and Implications

Target Compound Advantages

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

- Binding Specificity : The methylpyrimidine group may mimic nucleotide bases, positioning this compound for kinase or protease inhibition.

Limitations Relative to Analogs

- Solubility : The target compound’s moderate solubility may require formulation optimization, unlike the 2-methoxyethyl derivative, which benefits from ether oxygen solubility enhancement .

- Synthetic Complexity : Introducing the pyrimidine moiety increases synthesis steps compared to simpler alkyl-substituted sulfonamides.

Biological Activity

2,6-Difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with two fluorine atoms at the 2 and 6 positions and a 6-methylpyrimidin-4-yl group attached via a methyl linkage. Its chemical structure can be represented as follows:

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, including the compound of interest, exhibit promising antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Inhibition Percentage |

|---|---|---|---|---|

| This compound | Klebsiella pneumoniae | 1500 | 7500 | 90% |

| Pseudomonas aeruginosa | 1500 | 1500 | 91.8% |

This data indicates that the compound exhibits bactericidal activity against both K. pneumoniae and P. aeruginosa, with significant inhibition of biofilm formation observed at these concentrations .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that similar sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values indicating effective growth inhibition in breast cancer models:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 |

| MCF10A (non-cancer) | >10 |

These results suggest a favorable selectivity index, indicating that the compound could effectively target cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes and pathways associated with microbial survival and cancer cell proliferation. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exerting their antimicrobial effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives against resistant strains of bacteria. The results highlighted that compounds with structural modifications similar to this compound showed not only bactericidal effects but also significant inhibition of biofilm formation in K. pneumoniae and P. aeruginosa. The study concluded that these compounds could serve as lead candidates for further development into therapeutic agents against resistant bacterial infections .

Study on Anticancer Properties

Another research focused on the anticancer properties of pyrimidine-based compounds, including those related to our target compound. It was found that these compounds exhibited potent inhibitory activities against TNBC cell lines while displaying minimal toxicity to normal cells. This selectivity suggests a promising therapeutic window for future clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.